molecular formula C12H19NO B13175360 (1R,2S)-2-Amino-1-mesitylpropan-1-ol

(1R,2S)-2-Amino-1-mesitylpropan-1-ol

Cat. No.: B13175360
M. Wt: 193.28 g/mol
InChI Key: GPEZBPIDADAHQT-JQWIXIFHSA-N
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Description

(1R,2S)-2-Amino-1-mesitylpropan-1-ol is a chiral amino alcohol with significant importance in organic synthesis and pharmaceutical research. The compound features a mesityl group, which is a derivative of mesitylene, attached to a chiral center, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Amino-1-mesitylpropan-1-ol can be achieved through several methods. One common approach involves the addition of a Grignard reagent to a protected cyanohydrin, followed by hydrogenation . This method ensures high diastereoselectivity and yields.

Industrial Production Methods

Industrial production often employs enantioselective synthesis techniques to ensure the desired stereochemistry. Methods such as asymmetric hydrogenation and chiral auxiliary-based synthesis are commonly used. These methods are scalable and provide high yields with excellent enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Amino-1-mesitylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2S)-2-Amino-1-mesitylpropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Amino-1-mesitylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity. The mesityl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Amino-1-phenylpropan-1-ol
  • (1R,2S)-2-Amino-1-cyclohexylpropan-1-ol
  • (1R,2S)-2-Amino-1-benzylpropan-1-ol

Uniqueness

(1R,2S)-2-Amino-1-mesitylpropan-1-ol is unique due to the presence of the mesityl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in stereochemical studies and as a chiral building block in asymmetric synthesis .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1R,2S)-2-amino-1-(2,4,6-trimethylphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO/c1-7-5-8(2)11(9(3)6-7)12(14)10(4)13/h5-6,10,12,14H,13H2,1-4H3/t10-,12-/m0/s1

InChI Key

GPEZBPIDADAHQT-JQWIXIFHSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@H]([C@H](C)N)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(C)N)O)C

Origin of Product

United States

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